molecular formula C21H18F3N3O3 B1418194 methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate CAS No. 1374510-78-7

methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No. B1418194
M. Wt: 417.4 g/mol
InChI Key: PQRLYBFKJCCWTM-UHFFFAOYSA-N
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Description

The compound “methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate” is also known as Trifloxystrobin . It is a widely used fungicide with a low aqueous solubility and a low volatility . It is not expected to leach to groundwater and is not expected to be persistent in soil or water systems .


Synthesis Analysis

The synthesis of Trifloxystrobin has been described in a patent . The process involves the preparation of the compound in free form or in an agrochemically acceptable salt form. The patent also describes the preparation of an intermediate of Trifloxystrobin .


Molecular Structure Analysis

The molecular formula of Trifloxystrobin is C20H19F3N2O4 . It exists as four geometric isomers: EE, EZ, ZE, and ZZ .


Chemical Reactions Analysis

Trifloxystrobin is a Strobilurin foliar applied fungicide used for the control of certain foliar, stem, and root diseases . It is particularly active against Ascomycetes, Deuteromycetes, and Oomycetes .


Physical And Chemical Properties Analysis

Trifloxystrobin has a low aqueous solubility and a low volatility . It is not expected to leach to groundwater and is not expected to be persistent in soil or water systems .

Scientific Research Applications

Chemical Transformations and Derivatives

Research has shown various transformations and derivatives of related chemical structures. For instance, alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate was transformed with N- and C-nucleophiles into other acetates, further cyclizing into 2H-pyrazolo[4,3-c]pyridine-7-carboxylates (Stanovnik et al., 2003). Similarly, another study presented the hydrogen-bonded chain formation in compounds with similar pyrazolone structures (Quiroga et al., 2010).

Biological Activity

Certain derivatives, like ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, showed biocidal properties against various bacteria and fungi, indicating potential antimicrobial applications (Youssef et al., 2011).

Synthesis and Structure Analysis

Synthesis of compounds like 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been reported, providing insight into the binding interactions with receptors, which could be significant in drug design (Nayak & Poojary, 2019). Moreover, crystal structures of similar compounds have been determined to understand their molecular interactions and potential applications in materials science or pharmacology (Glidewell et al., 2007).

Safety And Hazards

Trifloxystrobin has a low mammalian oral toxicity but there is some evidence that it may cause negative reproduction or fertility effects . It is highly toxic to bird, fish, and aquatic invertebrates, but less toxic to honeybees and earthworms .

properties

IUPAC Name

methyl 2-[4-[C-methyl-N-[2-(trifluoromethyl)phenyl]carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c1-13(25-16-11-7-6-10-15(16)21(22,23)24)19-17(12-18(28)30-2)26-27(20(19)29)14-8-4-3-5-9-14/h3-11,26H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRLYBFKJCCWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1C(F)(F)F)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
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methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
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methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
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methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
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methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
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methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

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